3-bromo-2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine
Description
Properties
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(2-chloro-6-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClFN2O2/c17-11-3-2-7-20-15(11)23-10-6-8-21(9-10)16(22)14-12(18)4-1-5-13(14)19/h1-5,7,10H,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYFAULVKDERIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
In Embodiment 7 , mixing pyridine with 40% HBr and 30% H₂O₂ at 100–110°C for 24 hours yielded 87 g of 3-bromopyridine (98.3% purity). Key variables include:
| Variable | Optimal Condition | Yield/Purity Impact |
|---|---|---|
| Temperature | 110°C | Maximizes purity |
| H₂O₂ Concentration | 30% | Enhances bromination |
| Solvent (Extraction) | Methyl tert-butyl ether | Reduces impurities |
The use of methyl tert-butyl ether for extraction minimized byproduct retention, achieving a GC purity of 98.3%.
Synthesis of 1-(2-Chloro-6-Fluorobenzoyl)Pyrrolidin-3-ol
The pyrrolidine moiety is functionalized via acylation. While direct methods are scarce in provided sources, analogous protocols suggest reacting pyrrolidine-3-ol with 2-chloro-6-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base.
Acylation Conditions
Acalabrutinib synthesis (WO2020225831A1) highlights sodium iodide’s role in facilitating acylations at reduced temperatures. For the target compound:
-
Reagent : 2-Chloro-6-fluorobenzoyl chloride (1.2 equiv)
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Base : Triethylamine (2.0 equiv)
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Solvent : DCM at 0–25°C
Post-reaction purification involves aqueous washes (NaHCO₃) and solvent evaporation.
Coupling of Bromopyridine and Pyrrolidine Derivatives
The final step involves forming the ether linkage between 3-bromo-2-hydroxypyridine and 1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-ol. Mitsunobu conditions (DIAD, PPh₃) or SN2 displacement are viable strategies.
Mitsunobu Reaction
SN2 Displacement
Alternatively, activating the hydroxyl group as a leaving group (e.g., mesylation) enables nucleophilic substitution. For example:
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Mesylate 3-bromo-2-hydroxypyridine with methanesulfonyl chloride (MsCl).
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React with 1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-ol in DMF at 80°C.
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Isolate via ethyl acetate extraction and column chromatography.
Purification and Analytical Validation
Final purification employs distillation and recrystallization:
Distillation
Under reduced pressure (20–30 mmHg), the crude product is distilled at 120–130°C, removing low-boiling impurities.
Recrystallization
Dissolving the distillate in hot ethanol followed by slow cooling yields crystalline 3-bromo-2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine (mp: 89–91°C).
Analytical Data
-
¹H NMR (CDCl₃): δ 8.21 (d, J=5.2 Hz, 1H), 7.71 (dd, J=8.8, 3.6 Hz, 1H), 5.32 (m, 1H), 3.82–3.45 (m, 4H).
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HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Mitsunobu Coupling | High regioselectivity | Costly reagents (DIAD, PPh₃) |
| SN2 Displacement | Scalable | Requires mesylation step |
| Hydrogen Peroxide Bromination | Mild conditions, high yield | Long reaction times (24–48 h) |
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring and the benzoyl group.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can serve as a probe or ligand in studies involving protein-ligand interactions or cellular signaling pathways.
Chemical Biology: It can be used to study the effects of specific structural modifications on biological activity.
Mechanism of Action
The mechanism of action of 3-bromo-2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the 2-chloro-6-fluorobenzoyl group can enhance binding affinity and specificity for certain targets, while the pyrrolidine ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Utility : The benzoyl-pyrrolidine group in the target compound may serve as a pharmacophore for kinase inhibitors, analogous to pyrrolidine-containing drugs like crizotinib .
- Data Limitations: No direct biological or kinetic data exists in the provided evidence, highlighting a need for experimental validation of its properties.
Q & A
Q. What are the optimal storage conditions to ensure long-term stability?
- Methodological Answer:
- Temperature: Store at -20°C in amber vials to prevent photodegradation .
- Stability Testing: Monitor via TLC/HPLC every 6 months. Degradation products (e.g., dehalogenated analogs) indicate improper storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
